molecular formula C7H12N2O B3416878 Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one CAS No. 471915-76-1

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Cat. No.: B3416878
CAS No.: 471915-76-1
M. Wt: 140.18 g/mol
InChI Key: HAAZJWVQKLGNDT-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a bicyclic compound featuring a fused pyrrolidine and piperazine ring system. Its hydrochloride salt (CAS: 1628557-06-1) has a molecular formula of C₇H₁₃ClN₂O and a molecular weight of 176.64 . This compound serves as a critical building block in pharmaceutical research, particularly in synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors such as melogliptin and vildagliptin, where structural modifications enhance metabolic stability and potency . It is also utilized in the synthesis of enantiopure cyclodipeptide analogues, such as (S,Z)-3-[(1H-indol-3-yl)methylidene]this compound, which exhibit unique conformational properties for probing biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZJWVQKLGNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627648
Record name Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471915-76-1, 1000577-63-8
Record name Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydropyrrolo[1,2-a]piperazin-4-one
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Comparison with Similar Compounds

Thymine Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

This derivative, isolated from Bacillus velezensis RB.EK7, demonstrates potent nematocidal activity. At 20 mg/mL, it achieves 99–100% mortality against juvenile (J2) nematodes, outperforming the parent compound hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (64.2% mortality at the same concentration). The thymine substituent enhances hydrogen-bonding interactions, improving binding to nematode acetylcholinesterase (AChE) .

3-Isobutyl Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Detected in microbial cultures, this derivative shows lower total ion current (TIC) areas in media controls compared to culture samples, suggesting reduced solubility or stability due to the hydrophobic isobutyl group .

Table 1: Nematocidal Activity of Hexahydropyrrolo[1,2-a]pyrazine Derivatives

Compound J2 Mortality (20 mg/mL) Egg-Hatching Inhibition (20 mg/mL)
Thymine derivative 99–100% 75%
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 64.2% 50%
3-Isobutyl derivative Not reported Not reported

Source:

Fluorinated Derivatives

(3S,7S)-7-Fluoro-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Fluorination at the 7-position enhances metabolic stability and DPP-IV inhibitory activity. The acetic acid salt form (CAS: 1303974-99-3) is a key intermediate in melogliptin synthesis, with a melting point of 158–162°C and distinctive IR peaks at 3435 cm⁻¹ (N–H stretch) and 1672 cm⁻¹ (C=O) .

Thieno-Pyrido-Pyrazinone Derivatives

Compounds like 2-(cyclopropanecarbonyl)-tetrahydrothieno[3',2':3,4]pyrido[1,2-a]pyrazin-4(10bH)-one exhibit anti-schistosomal activity. The thiophene ring fusion alters electron distribution, improving binding to parasitic enzymes compared to the parent pyrrolopyrazine .

Vildagliptin-Related Impurities

Vildagliptin Cyclic Imidamide

(3S)-2-(3-Hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a major impurity in vildagliptin formulations. The rigid adamantyl group increases steric hindrance, reducing DPP-IV affinity compared to the active pharmaceutical ingredient (API) .

Vildagliptin Diketopiperazine

2-(3-Hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazin-1,4-dione forms via cyclization during storage. The diketopiperazine ring diminishes bioactivity, highlighting the importance of structural integrity in drug formulations .

Table 2: Physicochemical Properties of Selected Analogues

Compound Molecular Weight Key Substituents Bioactivity Application
This compound 176.64 None Pharmaceutical intermediate
7-Fluoro derivative 321.3 Fluorine at C7 DPP-IV inhibition
Thymine derivative 276.3 Thymine at C3 Nematocidal agent
Vildagliptin cyclic imidamide 354.4 Adamantyl, imino group DPP-IV impurity

Source:

Structural and Functional Insights

  • Hydroxylation : Derivatives like (7R,8R,8aR)-7,8-dihydroxythis compound exhibit improved solubility due to polar hydroxyl groups, making them suitable for aqueous formulations .
  • Heterocyclic Fusion: Pyrazino[1,2-a]pyrimidin-4-one derivatives with piperidinyl substituents demonstrate diversified receptor interactions, underscoring the scaffold’s versatility in drug discovery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, and which characterization techniques validate its purity and structure?

  • Methodological Answer : The compound is synthesized via cyclization of α-amino acid methyl esters with aldehydes (e.g., 2-nitrobenzaldehyde) through [3 + 2] cycloaddition and intramolecular lactamization . Purification involves silica gel column chromatography and high-performance liquid chromatography (HPLC). Structural validation employs Fourier-transform infrared spectroscopy (FT-IR) for functional groups, nuclear magnetic resonance (NMR) for stereochemical confirmation, and gas chromatography-mass spectrometry (GC-MS) for molecular weight determination .

Q. How is this compound initially screened for antimicrobial and anticancer activities?

  • Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against pathogens like multidrug-resistant Staphylococcus aureus (e.g., MIC: 15 ± 0.172 mg/L; MBC: 20 ± 0.072 mg/L) . Anticancer potential is evaluated using in vitro cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines (e.g., A549 lung, HeLa cervical), with IC₅₀ values calculated from dose-response curves .

Q. What are the primary sources and isolation methods for this compound?

  • Methodological Answer : The compound is isolated from marine bacteria (e.g., Bacillus tequilensis and Staphylococcus spp.) in deep-sea sediments. Isolation involves fermentation broth extraction, followed by silica gel chromatography and HPLC purification. Taxonomic identification of bacterial strains is confirmed via 16S rRNA sequencing .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s induction of apoptosis in cancer cells?

  • Methodological Answer : Apoptosis is confirmed via morphological changes (nuclear condensation, apoptotic bodies) and biochemical markers. Caspase-9/3 activation and PARP cleavage are detected using Western blotting. DNA fragmentation is quantified via TUNEL assays or agarose gel electrophoresis, while flow cytometry measures sub-G1 populations . Downregulation of anti-apoptotic Bcl-2 and Bcl-xL proteins is validated using immunoblotting .

Q. How does the compound induce cell cycle arrest at the G1 phase, and what experimental approaches are used to study this?

  • Methodological Answer : Cell cycle arrest is analyzed via flow cytometry (propidium iodide staining) and Western blotting for cyclin-D1 and CDK-2 downregulation . Synchronized cell cultures are treated with the compound, followed by time-course sampling to monitor phase-specific markers. RNA interference (siRNA) targeting cyclin-D1/CDK-2 may confirm mechanistic involvement .

Q. What methodologies are used to study the compound’s anti-migratory and anti-invasive effects in cancer cells?

  • Methodological Answer : Anti-migratory activity is assessed via wound-healing assays, while transwell chambers with Matrigel quantify invasion inhibition . Protein markers (e.g., MMPs, E-cadherin) are analyzed using ELISA or immunofluorescence. Time-lapse microscopy tracks real-time cell movement .

Q. How can researchers resolve contradictions in dose- or time-dependent responses across studies?

  • Methodological Answer : Standardize experimental conditions (e.g., cell passage number, serum concentration) and validate findings using orthogonal assays (e.g., ATP-based viability assays alongside MTT). Replicate dose-response curves (0.1–100 μM) in multiple cell lines. Meta-analyses of published data and pharmacokinetic modeling (e.g., Hill slopes) help identify outliers .

Experimental Design Considerations

Q. What controls are critical for ensuring reproducibility in biological assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity), and technical replicates. Normalize data to untreated cells and account for batch effects in cell culture .

Q. How is the chiral (S)-configuration of the compound confirmed?

  • Methodological Answer : Chiral purity is verified via chiral HPLC using a cellulose-based column and polarimetric detection. Absolute configuration is determined via X-ray crystallography or comparative analysis with enantiomerically pure standards .

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